Bornyl 2-methylbutyrate

Vue d'ensemble

Description

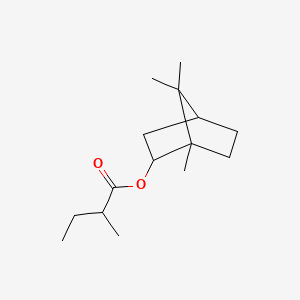

Bornyl 2-methylbutyrate is an organic compound belonging to the class of bicyclic monoterpenoids. These compounds are characterized by their two-ring structure, which is fused together. This compound is known for its use as a flavoring agent and is considered practically insoluble in water and relatively neutral in terms of its chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bornyl 2-methylbutyrate can be synthesized through the esterification of isoborneol with 2-methylbutyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester.

Industrial Production Methods: In an industrial setting, the production of isothis compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are carboxylic acids and ketones.

Reduction: Reduction of isothis compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Substitution: The compound can also undergo substitution reactions, particularly nucleophilic substitution, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products:

Applications De Recherche Scientifique

Chemical Properties and Reactions

Bornyl 2-methylbutyrate is an ester derived from bornyl alcohol and 2-methylbutyric acid. It can undergo several chemical reactions, including:

- Esterification : The formation of esters from alcohols and acids.

- Hydrolysis : The breakdown of the ester into its constituent alcohol and acid.

- Oxidation : Can yield borneol and butyric acid.

- Reduction : Produces borneol as well.

These reactions are essential for understanding the compound's behavior in various environments, particularly in synthetic organic chemistry.

Chemistry

This compound serves as a model compound in studies of esterification and hydrolysis reactions. Its predictable reaction pathways make it a valuable tool for teaching and research in organic chemistry.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Studies have shown that it may exhibit antimicrobial effects against various pathogens, making it a candidate for natural preservative applications.

- Anti-inflammatory Effects : It has been suggested that this compound can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Medicine

In the medical field, this compound is being investigated for its role in drug delivery systems. Its ability to enhance the permeability of drugs across biological membranes could lead to improved therapeutic outcomes for various medications .

Industrial Applications

This compound is widely used in the fragrance and flavor industries due to its distinctive pine-like aroma. Its applications include:

- Fragrance Formulations : It is incorporated into perfumes and scented products.

- Flavoring Agents : Used in food products to impart a pine flavor.

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial effects of this compound against common pathogens. Results showed significant inhibition of bacterial growth, suggesting its potential as a natural preservative in food products.

Case Study 2: Drug Delivery Enhancement

Research focused on the compound's ability to enhance drug permeability across cell membranes. In vitro assays demonstrated that formulations containing this compound resulted in higher absorption rates compared to control formulations, indicating its utility in pharmaceutical applications.

Mécanisme D'action

The mechanism of action of isobornyl 2-methylbutyrate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating enzyme activity and interacting with cell membrane receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the modulation of inflammatory pathways and microbial cell wall synthesis .

Comparaison Avec Des Composés Similaires

Bornyl 2-methylbutyrate can be compared with other bicyclic monoterpenoids such as:

- Isobornyl acetate

- Isobornyl propionate

- Isobornyl isovalerate

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other similar compounds. Its relatively low water solubility and neutral nature make it particularly suitable for use in flavoring and fragrance applications .

Propriétés

Numéro CAS |

94200-10-9 |

|---|---|

Formule moléculaire |

C15H26O2 |

Poids moléculaire |

238.37 g/mol |

Nom IUPAC |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-methylbutanoate |

InChI |

InChI=1S/C15H26O2/c1-6-10(2)13(16)17-12-9-11-7-8-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3 |

Clé InChI |

CEVCMCWHMHJEQS-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)OC1CC2CCC1(C2(C)C)C |

SMILES canonique |

CCC(C)C(=O)OC1CC2CCC1(C2(C)C)C |

Key on ui other cas no. |

94200-10-9 |

Description physique |

Colourless solid; Herbaceous woody aroma |

Solubilité |

Practically insoluble to insoluble in water Soluble (in ethanol) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.